molecular formula C13H10F2N2O2 B13051500 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B13051500
M. Wt: 264.23 g/mol
InChI Key: YLGHTWPQHBGBJX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridine-based compound featuring a 3,4-difluorobenzyl substituent at position 1, a ketone at position 6, and a carboxamide group (-CONH₂) at position 3. For example, the N-phenyl derivative (CAS: 242797-33-7) has been marketed as a high-purity compound (≥95%) for laboratory use .

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C13H10F2N2O2/c14-10-3-1-8(5-11(10)15)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19)

InChI Key

YLGHTWPQHBGBJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)N)F)F

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-difluorobenzyl precursor, followed by its coupling with a pyridine derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Studies have indicated that derivatives of pyridinecarboxamide compounds exhibit significant anticancer activity. The presence of difluorobenzyl groups enhances the compound's interaction with biological targets, potentially inhibiting tumor growth and proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Its structure allows for effective binding to bacterial enzymes, potentially disrupting their function and leading to cell death. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • Recent investigations into neurodegenerative diseases have highlighted the potential of pyridinecarboxamide derivatives in providing neuroprotection. The compound may inhibit neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer’s disease and Parkinson’s disease .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects is primarily through the inhibition of specific enzymes and receptors involved in disease processes. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases that play roles in cancer progression and inflammation .
  • Bioavailability Studies :
    • Assessments of the compound's bioavailability are crucial for understanding its therapeutic potential. Studies have shown that modifications to its structure can enhance solubility and absorption rates in biological systems, making it a candidate for further development as a pharmaceutical agent .

Material Science Applications

  • Polymer Chemistry :
    • The compound has been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material performance for applications in coatings and composites .
  • Nanotechnology :
    • Research into nanocarriers for drug delivery has explored the use of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide as a functional moiety that can enhance the targeting capabilities of nanoparticles towards specific tissues or cells .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapy agents .
Study BAntimicrobial PropertiesShowed effectiveness against resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Study CNeuroprotectionFound to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Analog 3 replaces the carboxamide with an aldehyde (-CHO), reducing hydrogen-bonding capacity and altering reactivity .
  • Carboxamide Modifications :

    • The N-phenyl derivative (Analog 1) introduces a phenyl group to the carboxamide nitrogen, enhancing aromatic interactions but reducing solubility compared to the target compound .
    • Analog 2 substitutes the carboxamide with a 4-fluorophenyl group, balancing electronegativity and steric effects .
  • Additional Substituents: Analog 4 includes a 5-chloro substituent on the pyridine ring and a dimethylaminoethyl chain, likely targeting specific receptor interactions .

Research Findings and Trends

  • Halogen Effects : Fluorine substitution (as in the target compound) typically improves metabolic stability and bioavailability compared to chlorine .
  • Carboxamide vs.
  • Discontinued Compounds : Analogs like Analog 1 and Analog 4 are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy .

Biological Activity

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H9_9F2_2N\O3_3
  • Molecular Weight : 265.22 g/mol
  • CAS Number : 242797-29-1
  • Structure : The compound features a pyridine ring substituted with a difluorobenzyl group and a carboxamide functional group.

Pharmacological Effects

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has shown various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains and demonstrated effective inhibition of growth.
  • Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cell lines. Specific studies have highlighted its potential in targeting specific pathways involved in tumor growth and proliferation.

The mechanisms through which 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects include:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes that are crucial for the survival and replication of pathogens and cancer cells.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting robust antimicrobial potential.
  • Anticancer Activity Evaluation :
    • In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of the compound:

  • In animal models, doses up to 2000 mg/kg did not show significant adverse effects or mortality. Histopathological examinations revealed no major organ damage, indicating a favorable safety profile at tested doses.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerIC50 = 15 µM on MCF-7 cells
ToxicityNo significant organ damage

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